molecular formula C15H19NO7S B12692023 N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine CAS No. 82922-44-9

N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine

Cat. No.: B12692023
CAS No.: 82922-44-9
M. Wt: 357.4 g/mol
InChI Key: IJOXGJOZIPBDDG-UHFFFAOYSA-N
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Preparation Methods

The preparation of EINECS 280-065-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

EINECS 280-065-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 280-065-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 280-065-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

EINECS 280-065-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

EINECS 280-065-1 stands out due to its specific chemical properties and the wide range of applications it has in different fields.

Properties

CAS No.

82922-44-9

Molecular Formula

C15H19NO7S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2-(3,4,5-trimethoxybenzoyl)sulfanylpropanoylamino]acetic acid

InChI

InChI=1S/C15H19NO7S/c1-8(14(19)16-7-12(17)18)24-15(20)9-5-10(21-2)13(23-4)11(6-9)22-3/h5-6,8H,7H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

IJOXGJOZIPBDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)SC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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